1-(3-Bromophenyl)-2-methylpropan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

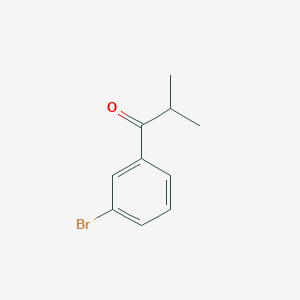

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXAYTCRAVHZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606743 | |

| Record name | 1-(3-Bromophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415-93-2 | |

| Record name | 1-(3-Bromophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromophenyl)-2-methylpropan-1-one

This technical guide provides a comprehensive overview of 1-(3-bromophenyl)-2-methylpropan-1-one, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details the compound's nomenclature, structure, physicochemical properties, a representative synthetic protocol, and relevant chemical pathway visualizations.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is also known by other names such as 1-bromo-3-isobutyrylbenzene and 3'-Bromo-2-methylpropiophenone[1].

Chemical Structure:

The structure consists of a phenyl ring substituted with a bromine atom at the meta-position (position 3) and an isobutyryl group.

Caption: 2D Structure of this compound.

Physicochemical and Safety Data

The key quantitative properties of this compound are summarized in the table below. This data is crucial for experimental design, safety protocols, and analytical characterization.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 2415-93-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO | [1][2][3] |

| InChIKey | NHXAYTCRAVHZQZ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)C(=O)C1=CC(=CC=C1)Br | [1] |

| Physical Properties | ||

| Molecular Weight | 227.10 g/mol | [1][2] |

| Boiling Point | 279.9 ± 23.0 °C (Predicted) | |

| Density | 1.331 ± 0.06 g/cm³ (Predicted) | |

| Computational Data | ||

| XLogP3 | 3.4 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Handling | ||

| Storage Temperature | -20°C | [3] |

| Safety Hazards | ||

| GHS Hazard Statements | H302, H315, H319, H335 | [1] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation | [1] |

Disclaimer: Predicted values are generated from computational models and should be confirmed experimentally.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction[4][5]. This electrophilic aromatic substitution involves the reaction of an acyl halide with an aromatic ring in the presence of a Lewis acid catalyst.

Representative Protocol: Friedel-Crafts Acylation of Bromobenzene

This protocol is a generalized procedure based on established Friedel-Crafts acylation principles[6][7]. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Bromobenzene

-

Isobutyryl chloride (2-methylpropanoyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere. Cool the flask in an ice bath.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Stir to create a suspension.

-

Acyl Chloride Addition: Slowly add isobutyryl chloride (1.0 equivalent) to the stirred AlCl₃ suspension via the addition funnel. An exothermic reaction may occur as the acylium ion-catalyst complex forms. Maintain the temperature at 0-5°C.

-

Aromatic Substrate Addition: Dissolve bromobenzene (1.0 to 1.2 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic Pathway

The logical workflow for the synthesis of this compound via the Friedel-Crafts acylation is depicted below.

Caption: Friedel-Crafts Acylation pathway for synthesizing the target compound.

Applications in Research and Development

While specific biological activities for this compound are not extensively documented in public literature, its structure is of significant interest to medicinal and synthetic chemists. As a functionalized ketone, it serves as a valuable building block or intermediate. Analogous bromophenyl ketones are utilized in the synthesis of more complex molecules, including pharmaceutical agents[8]. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

References

- 1. This compound | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2415-93-2 [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. byjus.com [byjus.com]

- 8. innospk.com [innospk.com]

An In-depth Technical Guide to 1-(3-Bromophenyl)-2-methylpropan-1-one (CAS Number: 2415-93-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)-2-methylpropan-1-one, a chemical compound with potential applications in pharmaceutical research and development. This document details its physicochemical properties, synthesis, and analytical characterization. While specific biological activity and mechanisms of action for this particular compound are not extensively documented in publicly available literature, this guide explores the known biological relevance of related brominated phenyl ketones and ketone bodies, offering potential avenues for future investigation.

Chemical and Physical Properties

This compound is a substituted aromatic ketone. Its core structure consists of a brominated phenyl group attached to an isobutyryl group. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2415-93-2 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-bromo-3-isobutyrylbenzene, 3'-Bromo-2-methylpropiophenone | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point (Predicted) | 279.9 ± 23.0 °C | [2] |

| Density (Predicted) | 1.331 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2][3] |

Synthesis and Purification

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This classic organic reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid.

Synthesis Workflow

The synthesis can be visualized as a two-step process: the formation of the acylium ion electrophile, followed by its reaction with the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Bromobenzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) or other suitable inert solvent

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in a dry inert solvent like dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add isobutyryl chloride to the cooled suspension with stirring.

-

After the addition is complete, add bromobenzene dropwise to the reaction mixture, maintaining the low temperature.

-

Once the addition of bromobenzene is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified using standard laboratory techniques such as vacuum distillation or column chromatography to yield the pure this compound.[6]

Purification Workflow:

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Table 2: Analytical Data

| Technique | Expected Data |

| ¹H NMR | Consistent with the structure of this compound. |

| ¹³C NMR | Shows the expected number of carbon signals corresponding to the molecular structure. |

| HPLC | A single major peak indicating high purity. |

| GC-MS | A molecular ion peak corresponding to the molecular weight of the compound. |

| Purity (HPLC) | Typically >98% after purification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure. The ¹H NMR spectrum would show signals for the aromatic protons, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the carbons of the isopropyl group.[7][8][9]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity and confirming the identity of the compound.

3.2.1. HPLC Analysis Workflow

A typical reverse-phase HPLC method would be suitable for analyzing this relatively non-polar compound.[10][11][12]

3.2.2. GC-MS Analysis

GC-MS can be used to determine the molecular weight of the compound and to identify any volatile impurities. The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the bromine isotope.[13][14]

Potential Biological Significance and Areas for Research

While no specific biological activities or signaling pathway interactions have been reported for this compound, the broader classes of compounds to which it belongs, namely ketone bodies and brominated aromatic compounds, are known to have significant biological effects.

Ketone Bodies as Signaling Molecules

Ketone bodies, which share the ketone functional group, are not only metabolic fuels but also act as signaling molecules. They have been shown to inhibit histone deacetylases (HDACs), which can lead to changes in gene expression and have implications in aging and oxidative stress.[15][16][17] Furthermore, ketone bodies can interact with G-protein coupled receptors, influencing various cellular processes.[18]

Potential Signaling Roles of Ketones:

Biological Activity of Brominated Compounds

Brominated aromatic compounds are a diverse group with a wide range of biological activities. Some brominated flame retardants have been shown to be neurotoxic and can disrupt calcium homeostasis and induce apoptosis.[19][20][21] Other brominated phenyl compounds have been investigated for their potential as cytotoxic agents against cancer cell lines.[22] The presence of the bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Given its structure, this compound could be a valuable starting point or intermediate in the synthesis of novel therapeutic agents. Further research is warranted to explore its potential biological activities, including but not limited to its effects on cell signaling pathways, enzyme inhibition, and receptor binding.

Safety and Handling

Based on available data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the field of drug discovery and development. This technical guide has provided a summary of its known properties, a generalized synthetic protocol, and an overview of analytical methods for its characterization. While its specific biological role remains to be elucidated, the known activities of related ketone and brominated compounds suggest that it may be a valuable scaffold for the design of new bioactive molecules. Further research into its biological effects is encouraged to unlock its full potential.

References

- 1. This compound | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2415-93-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 6. byjus.com [byjus.com]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 8. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. mdpi.com [mdpi.com]

- 12. cipac.org [cipac.org]

- 13. rsc.org [rsc.org]

- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 15. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]

- 18. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Some Commonly Used Brominated Flame Retardants Cause Ca2+-ATPase Inhibition, Beta-Amyloid Peptide Release and Apoptosis in SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mitochondria under fire: toxicological mechanisms of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.vu.nl [research.vu.nl]

- 22. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-(3-Bromophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-(3-Bromophenyl)-2-methylpropan-1-one. The information is presented to be a valuable resource for professionals in research, development, and quality control. This document includes a summary of its physical characteristics, detailed experimental protocols for property determination, and a logical workflow for the physical characterization of similar chemical entities.

Compound Identification and Overview

IUPAC Name: this compound[1] CAS Number: 2415-93-2 Molecular Formula: C₁₀H₁₁BrO[1]

This compound is an aromatic ketone. The structure consists of a bromophenyl group attached to a carbonyl group, which is further bonded to an isopropyl group. Aromatic ketones are a significant class of compounds in organic chemistry and are often used as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of the physical properties of this compound is essential for its handling, application in synthetic procedures, and for ensuring its purity.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound based on available data. It is important to note that some of these values are predicted through computational models.

| Property | Value | Source |

| Molecular Weight | 227.10 g/mol | [1] |

| Boiling Point | 279.9 ± 23.0 °C (Predicted) | |

| Density | 1.331 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Colorless to light yellow liquid | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory protocols for determining the key physical properties of a liquid organic compound such as this compound.

3.1. Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that can indicate the purity of a liquid.[2][3] The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.[2][3][4][5]

Apparatus:

-

Thermometer[3]

-

Small test tube[5]

-

Capillary tube (sealed at one end)[2]

-

Heating bath (e.g., mineral oil)[3]

-

Rubber band or thread[2]

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[5]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[2]

-

The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[2]

-

The assembly is then submerged in a heating bath, such as a Thiele tube filled with mineral oil, ensuring the top of the sample is below the oil level.[2]

-

The bath is heated gently and evenly.[2]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[2][3]

3.2. Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume and is a characteristic property. The pycnometer method is a precise technique for this measurement.[6]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m₁).

-

The pycnometer is then filled with distilled water of a known temperature and weighed again (m₂).

-

The pycnometer is emptied, dried, and then filled with the sample liquid (this compound) at the same temperature and weighed (m₃).

-

The density of the sample liquid (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

An alternative and simpler method involves using a graduated cylinder and a balance.[7][8][9] A known volume of the liquid is measured in the graduated cylinder, and its mass is determined by weighing the cylinder with and without the liquid.[8] The density is then calculated by dividing the mass of the liquid by its volume.[8]

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a novel or uncharacterized liquid organic compound.

Caption: Workflow for the physical characterization of a liquid organic compound.

Conclusion

This technical guide has provided a detailed summary of the physical properties of this compound, along with standard experimental protocols for their determination. The presented information and methodologies are intended to support researchers and scientists in the effective handling, utilization, and quality assessment of this compound in a laboratory setting. Adherence to standardized procedures is crucial for obtaining accurate and reproducible data, which is fundamental to successful research and development endeavors.

References

- 1. This compound | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. phillysim.org [phillysim.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. mt.com [mt.com]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wjec.co.uk [wjec.co.uk]

An In-depth Technical Guide on 1-(3-Bromophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and characterization of 1-(3-Bromophenyl)-2-methylpropan-1-one, a compound of interest in synthetic organic chemistry and drug discovery.

Compound Identification and Properties

This compound, also known as 3'-bromoisobutyrophenone, is an aromatic ketone. Its chemical structure and key molecular data are summarized below.

Data Presentation

| Identifier | Value | Reference |

| Molecular Formula | C10H11BrO | [1][2][3][4] |

| Molecular Weight | 227.10 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2415-93-2 | [1][2][3] |

| Synonyms | 1-bromo-3-isobutyrylbenzene, 3'-Bromo-2-methylpropiophenone | [1] |

| Appearance | Colorless to light yellow liquid | [5] |

| Purity (HPLC) | 99.19% | [5] |

Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene. This electrophilic aromatic substitution reaction involves the reaction of bromobenzene with isobutyryl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar aromatic compounds.[1][2][4]

Materials:

-

Bromobenzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the flask to 0°C in an ice bath.

-

Formation of Acylium Ion: Slowly add isobutyryl chloride (1.1 equivalents) dissolved in dry dichloromethane to the stirred suspension of aluminum chloride via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

Acylation Reaction: After the addition of isobutyryl chloride is complete, add bromobenzene (1.0 equivalent) dissolved in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Completion: Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes, or until the reaction is complete (monitored by TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to be consistent with the structure of this compound.[5]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound via Friedel-Crafts acylation.

References

Technical Guide: Solubility of 1-(3-Bromophenyl)-2-methylpropan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the solubility characteristics of 1-(3-Bromophenyl)-2-methylpropan-1-one. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility in organic solvents and furnishes detailed experimental protocols for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to assess the solubility of this compound for a range of applications.

Introduction to this compound

This compound is an organic compound with the chemical formula C10H11BrO.[1][2][3][4] Its structure, featuring a bromophenyl group and a ketone, suggests it is a relatively non-polar molecule. The molecular weight of this compound is approximately 227.10 g/mol .[2][3][5] Understanding its solubility is crucial for a variety of applications, including as a building block in organic synthesis and as an intermediate in the pharmaceutical industry. The "like dissolves like" principle suggests that this compound will exhibit greater solubility in non-polar organic solvents as opposed to polar solvents like water.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C10H11BrO | [1][2][3][4] |

| Molecular Weight | 227.10 g/mol | [2][3][5] |

| CAS Number | 2415-93-2 | [1][5] |

| IUPAC Name | This compound | [5] |

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The solubility of an organic compound can be determined through various methods. The choice of method often depends on the required accuracy and the available equipment.

4.1. Shake-Flask Method

This traditional and widely used method involves creating a saturated solution of the compound and then determining its concentration.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask or vial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic compounds.[6] A calibration curve must first be generated using solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue.

-

4.2. "Excess Solvent" Method

In this approach, the solvent is incrementally added to a known mass of the solute until complete dissolution is observed.[6]

Methodology:

-

Initial Setup: Place a precisely weighed amount of this compound into a test tube or vial.

-

Solvent Addition: Gradually add the organic solvent in small, measured volumes.[7]

-

Dissolution: After each addition, vigorously shake or stir the mixture until the solid is completely dissolved.[7] The temperature should be kept constant.

-

Endpoint Determination: The point at which the last solid particle dissolves is the endpoint.

-

Calculation: The total volume of solvent required to dissolve the initial mass of the compound is used to calculate the solubility.[7]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[8]

-

Polarity: The principle of "like dissolves like" is paramount. The non-polar nature of this compound suggests higher solubility in non-polar solvents (e.g., hexane, toluene) and lower solubility in polar solvents (e.g., ethanol, methanol).[8]

-

Molecular Size: Larger molecules can sometimes be more difficult for solvent molecules to surround and dissolve.[8]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound like this compound.

Caption: Workflow for Determining Organic Compound Solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, this guide provides the theoretical framework and detailed experimental protocols necessary for its determination. By following the outlined methodologies, researchers can generate reliable solubility data to support their work in drug development and organic synthesis. The provided workflow offers a systematic approach to solubility assessment.

References

- 1. 2415-93-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 2415-93-2 [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. 1-(3-溴苯基)-2-甲基丙-1-酮 | 2415-93-2 [chemicalbook.com]

- 5. This compound | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Navigating the Synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-one: A Technical Guide to Safety and Handling

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the safe handling and potential hazards of 1-(3-Bromophenyl)-2-methylpropan-1-one. The information presented herein is a synthesis of available safety data to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 2415-93-2[1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO[1][2][3][4] |

| Molecular Weight | 227.10 g/mol [1][2][3] |

| Synonyms | 1-bromo-3-isobutyrylbenzene, 3'-Bromo-2-methylpropiophenone[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following tables summarize its classification and associated hazard statements.

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4[1] |

| Skin Corrosion/Irritation | 2[1] |

| Serious Eye Damage/Eye Irritation | 2A[1] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3[1] |

GHS Pictograms and Signal Word

| Pictogram | Signal Word |

| Warning [1] |

Hazard Statements (H-Statements)

| Code | Statement |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Precautionary Measures and Handling

Adherence to the following precautionary statements is crucial to minimize risk when handling this compound.

Precautionary Statements (P-Statements)

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5][6] |

| P264 | Wash skin thoroughly after handling.[1][6][7] |

| P270 | Do not eat, drink or smoke when using this product.[7] |

| P271 | Use only outdoors or in a well-ventilated area.[1][5][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][5][6] |

| P301+P317 | IF SWALLOWED: Get medical help. |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][5][6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7] |

| P319 | Get medical help if you feel unwell.[1][5] |

| P332+P317 | If skin irritation occurs: Get medical help.[5] |

| P337+P317 | If eye irritation persists: Get medical help. |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][5] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][5][6] |

| P405 | Store locked up.[1][5][6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][6] |

Experimental Protocols: Safety and Handling Workflow

While specific experimental protocols for toxicological studies of this compound are not publicly available, a generalized workflow for safe handling and risk mitigation is essential.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

| PPE Type | Specification | Purpose |

| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[8] | Protects eyes from splashes and vapors.[8] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[8] | Protects skin from absorption.[8] |

| Body Protection | Flame-resistant lab coat, fully buttoned.[8] | Protects against splashes and potential fire hazards.[8] |

| Respiratory Protection | NIOSH-approved respirator. | Required if engineering controls like a fume hood are insufficient or in case of emergency.[8] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Storage and Disposal

Proper storage and disposal are essential to maintain chemical stability and environmental safety.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10] Keep containers tightly closed.[5][10] Some suppliers recommend storage at -20°C.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10]

Accidental Release Measures

In case of a spill, the following procedures should be followed:

-

Evacuate Personnel: Keep unnecessary personnel away from the spill area.[10]

-

Ensure Ventilation: Use adequate ventilation.[10]

-

Personal Protection: Wear appropriate personal protective equipment as described in Section 5.[10]

-

Containment and Cleaning: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[10] Avoid generating dust.[9]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel handling this chemical are thoroughly trained in its potential hazards and the necessary safety precautions. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. This compound | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2415-93-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. This compound | 2415-93-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. aksci.com [aksci.com]

- 7. aksci.com [aksci.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Hazards of 3'-Bromo-2-methylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential hazards associated with 3'-Bromo-2-methylpropiophenone (CAS No. 2415-93-2). Due to a lack of specific toxicological studies on this compound, this guide synthesizes available safety data, internationally recognized testing protocols, and structure-activity relationship (SAR) analysis of related compounds to offer a thorough hazard assessment. This document is intended to inform safe handling, risk assessment, and emergency preparedness for professionals working with this chemical.

Chemical Identification and Properties

3'-Bromo-2-methylpropiophenone, systematically named 1-(3-Bromophenyl)-2-methylpropan-1-one, is a halogenated aromatic ketone.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 3'-Bromo-2-methylpropiophenone | [1] |

| CAS Number | 2415-93-2 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), 3'-Bromo-2-methylpropiophenone is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Notifications Summary[1]

The following diagram illustrates a typical workflow for chemical hazard identification and classification.

Toxicological Hazards

While specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for 3'-Bromo-2-methylpropiophenone are not publicly available, the GHS classification indicates a moderate acute toxicity profile.[1] The primary hazards are associated with ingestion, skin and eye contact, and inhalation.

Acute Oral Toxicity

The classification "Acute Toxicity, Oral, Category 4" suggests that this compound is harmful if swallowed.[1] For a substance to be classified in this category, the estimated LD50 value for oral administration in rats is typically between 300 and 2000 mg/kg body weight.

Skin Irritation

3'-Bromo-2-methylpropiophenone is classified as a skin irritant (Category 2).[1] This implies that direct contact can cause inflammation, redness, and discomfort. Prolonged or repeated exposure may lead to more severe dermal reactions.

Eye Irritation

The compound is also classified as causing serious eye irritation (Category 2A).[1] Contact with the eyes is likely to result in significant irritation, pain, and redness, which could be slow to reverse.

Respiratory Irritation

As a respiratory irritant (Specific Target Organ Toxicity - Single Exposure, Category 3), inhalation of dust, mists, or vapors of this compound can irritate the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation of the mucous membranes.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

In the absence of specific toxicological data, a structure-activity relationship (SAR) analysis can provide insights into the potential hazards of 3'-Bromo-2-methylpropiophenone by comparing it to structurally similar compounds.

-

Propiophenone Backbone: The parent compound, propiophenone, has a relatively low order of acute toxicity, with a reported oral LD50 in rats of 4534.9 mg/kg and a dermal LD50 in rabbits of 4530.4 mg/kg.[4] It is considered a mild skin and eye irritant.[4]

-

Bromine Substitution: The presence of a bromine atom on the phenyl ring is known to influence the toxicological profile of aromatic compounds.[5] Halogenation can alter the electronic properties and lipophilicity of a molecule, potentially increasing its reactivity and ability to interact with biological macromolecules.[6][7] For instance, 3'-Bromoacetophenone, a related compound, is also classified as a skin and eye irritant and a potential respiratory irritant.[8][9]

-

α-Methyl Group: The methyl group at the alpha position of the propiophenone chain may also influence its metabolic fate and reactivity.

Based on these structural features, it is plausible that the irritant properties of 3'-Bromo-2-methylpropiophenone are more pronounced than those of the parent propiophenone molecule. The brominated phenyl ring is a common feature in compounds that can cause skin and respiratory irritation.

Experimental Protocols (General)

While specific experimental data for 3'-Bromo-2-methylpropiophenone is not available, the following are summaries of standard OECD guidelines for assessing the hazards identified. These protocols represent the likely methodologies that would be used to generate such data.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[6][10][11]

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a GHS category rather than determining a precise LD50.

-

Animal Model: Typically, rats (usually females) are used.[6]

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by oral gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Classification: The substance is classified based on the number of mortalities observed at specific dose levels (e.g., 300, 2000 mg/kg).

Acute Dermal Irritation/Corrosion (OECD 404)

This guideline describes a procedure for the assessment of dermal irritation and corrosion.[12][13][14][15][16]

-

Principle: The test substance is applied to the skin of an animal to determine its potential to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Animal Model: The albino rabbit is the preferred species.[14]

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A measured amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin under a gauze patch.[14]

-

The patch is left in place for 4 hours.[14]

-

After removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.

-

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[1][17][18][19][20]

-

Principle: The test substance is instilled into the eye of an animal to assess its potential to cause ocular lesions.

-

Animal Model: The albino rabbit is the recommended species.[19]

-

Procedure:

-

Scoring: Lesions are scored, and the substance is classified based on the severity and reversibility of the observed effects.

Acute Inhalation Toxicity (OECD 403)

This guideline is used to assess the health hazards of a substance upon inhalation.[7][21][22][23][24]

-

Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol for a defined period to determine the concentration that causes mortality (LC50).

-

Animal Model: The rat is the preferred species.[21]

-

Procedure:

-

Classification: The LC50 value is calculated and used to classify the substance according to its inhalation toxicity.

First Aid and Emergency Response

The following diagram outlines a general workflow for responding to an exposure incident involving a hazardous chemical like 3'-Bromo-2-methylpropiophenone.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust, mist, or vapor. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3'-Bromo-2-methylpropiophenone (this compound) is a chemical that should be handled with care due to its classification as harmful if swallowed, and as a skin, eye, and respiratory irritant.[1] While specific toxicological data is lacking, the available information and structure-activity relationships suggest that appropriate engineering controls, personal protective equipment, and safe handling practices are essential to minimize the risk of exposure. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Chemical Pneumonia [webmd.com]

- 3. Choking/Lung/Pulmonary Agents (Irritant/Corrosive - Inhalation Toxidrome) - CHEMM [chemm.hhs.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 8. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. oecd.org [oecd.org]

- 11. scirp.org [scirp.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. nucro-technics.com [nucro-technics.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

Spectroscopic Profile of 1-(3-Bromophenyl)-2-methylpropan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)-2-methylpropan-1-one is a chemical compound of interest in synthetic chemistry and drug discovery. Its molecular structure, characterized by a brominated phenyl ring attached to an isobutyryl group, presents a unique set of spectroscopic features. This technical guide provides a comprehensive overview of the predicted and characteristic spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed, generalized experimental protocols for the acquisition of such spectra, serving as a practical reference for laboratory work.

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | t, J=1.8 Hz | 1H | H-2' |

| ~7.85 | dt, J=7.8, 1.2 Hz | 1H | H-6' |

| ~7.65 | ddd, J=8.1, 2.1, 1.2 Hz | 1H | H-4' |

| ~7.35 | t, J=7.8 Hz | 1H | H-5' |

| ~3.45 | sept, J=6.9 Hz | 1H | CH |

| ~1.20 | d, J=6.9 Hz | 6H | 2 x CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~204.5 | C=O |

| ~138.5 | C-1' |

| ~135.0 | C-3' |

| ~131.5 | C-5' |

| ~130.0 | C-6' |

| ~127.0 | C-2' |

| ~123.0 | C-4' |

| ~35.5 | CH |

| ~19.0 | 2 x CH₃ |

Table 3: Characteristic Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2970-2870 | Medium-Strong | Aliphatic C-H Stretch |

| ~1690 | Strong | C=O (Ketone) Stretch |

| ~1590, 1570, 1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1100-1000 | Medium | C-Br Stretch |

| ~800-600 | Strong | Aromatic C-H Bending (out-of-plane) |

Table 4: Characteristic Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 226/228 | Moderate | [M]⁺ (Molecular ion) |

| 183/185 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 155/157 | Moderate | [M - C₃H₇ - CO]⁺ |

| 76 | Low | [C₆H₄]⁺ |

| 43 | Very High | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C (e.g., 128-1024 scans).

-

A longer relaxation delay may be necessary for quaternary carbons (e.g., 2-5 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile compound, a direct insertion probe or gas chromatography (GC) can be used.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject the solution into the instrument. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

-

Ionization:

-

Mass Analysis:

-

Detection:

-

An electron multiplier or other detector counts the ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

-

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

Commercial Availability and Technical Profile of 1-(3-Bromophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a detailed synthesis protocol for the chemical compound 1-(3-Bromophenyl)-2-methylpropan-1-one. Additionally, it explores its potential role as a modulator of cellular signaling pathways, offering insights for its application in research and drug development.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. It is typically offered in research-grade purities. Researchers can procure this compound from vendors specializing in fine chemicals and intermediates.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented in the tables below. This data has been compiled from publicly available resources.[1][2]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2415-93-2[1][2] |

| Molecular Formula | C₁₀H₁₁BrO[1][2][3] |

| Molecular Weight | 227.10 g/mol [1] |

| InChI | InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3[1] |

| SMILES | CC(C)C(=O)C1=CC(=CC=C1)Br[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| XLogP3 | 3.4[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 2[1] |

| Exact Mass | 225.99933 Da[1] |

| Monoisotopic Mass | 225.99933 Da[1] |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 12[1] |

| Complexity | 165[1] |

Table 3: Safety and Hazard Information

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Note: This safety information is a summary. Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Synthesis Methodology: Friedel-Crafts Acylation

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of bromobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[4][5][6] The bulky isobutyryl group favors substitution at the meta position relative to the bromine atom on the benzene ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of substituted benzenes.[4][5][6][7][8][9]

Materials:

-

Bromobenzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser with a gas trap (e.g., a drying tube with calcium chloride or an outlet to a scrubber)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Attach a reflux condenser fitted with a gas trap to the flask. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents relative to the limiting reagent) and anhydrous dichloromethane. Cool the suspension in an ice bath with stirring.

-

Formation of Acylium Ion: Add isobutyryl chloride (1.0 equivalent) to the addition funnel, diluted with a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C. The formation of the acylium ion is an exothermic process.

-

Acylation Reaction: After the addition of isobutyryl chloride is complete, add bromobenzene (1.0 to 1.2 equivalents) dropwise via the addition funnel over 30 minutes, keeping the temperature between 0-10 °C.

-

Reaction Progression: Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biological Activity and Signaling Pathway Involvement

While specific biological targets for this compound are not extensively documented in publicly available literature, its structural features, particularly the substituted aryl ketone moiety, are present in numerous kinase inhibitors. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12][13] Inhibitors of this pathway, such as those targeting MEK or ERK, often contain a core structure that can interact with the ATP-binding pocket of these kinases.[11][14]

Based on this structural analogy, it is hypothesized that this compound could act as a scaffold for the development of inhibitors targeting kinases within the MAPK pathway or other related signaling cascades. The bromophenyl group can engage in halogen bonding or occupy hydrophobic pockets, while the ketone functionality can act as a hydrogen bond acceptor.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a hypothetical interaction with a key cellular signaling pathway.

References

- 1. This compound | C10H11BrO | CID 20397311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound | 2415-93-2 [chemicalbook.com]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. websites.umich.edu [websites.umich.edu]

- 6. benchchem.com [benchchem.com]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. benchchem.com [benchchem.com]

- 10. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 11. selleckchem.com [selleckchem.com]

- 12. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Unveiling the Potential of 1-(3-Bromophenyl)-2-methylpropan-1-one in Medicinal Chemistry: A Technical Overview

For Immediate Release

This technical guide delves into the current understanding of 1-(3-Bromophenyl)-2-methylpropan-1-one and its prospective applications within the realm of medicinal chemistry. Primarily positioned as a chemical intermediate, its role as a foundational scaffold for the synthesis of novel therapeutic agents is an area of emerging interest for researchers and drug development professionals. While direct biological activity data for the core molecule is not extensively documented in peer-reviewed literature, its structural features, particularly the presence of a bromophenyl group, suggest its potential as a precursor for compounds with diverse pharmacological activities.

Core Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrO | --INVALID-LINK-- |

| Molecular Weight | 227.10 g/mol | --INVALID-LINK-- |

| CAS Number | 2415-93-2 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

Synthetic Pathways and Derivatives

The primary role of this compound in medicinal chemistry is as a starting material or intermediate in the synthesis of more complex molecules. The bromo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities and the construction of extensive chemical libraries for biological screening.

General Synthetic Workflow:

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-one from Bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 1-(3-Bromophenyl)-2-methylpropan-1-one, a valuable building block in medicinal chemistry and drug development, starting from bromobenzene. The synthetic strategy involves a four-step sequence: the formation of a Grignard reagent, nucleophilic addition to an aldehyde, oxidation of the resulting secondary alcohol, and a regioselective aromatic bromination. This protocol includes detailed experimental procedures, a summary of expected yields and product specifications, and a visual workflow diagram to guide researchers through the synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a meta-substituted bromo-ketone, makes it a versatile precursor for introducing the 3-isobutyrylphenyl moiety into larger molecules. The following protocol outlines a reliable and reproducible method for its preparation from readily available bromobenzene. The chosen synthetic route is designed to ensure high regioselectivity in the final bromination step, which is crucial for the purity of the target compound.

Overall Synthetic Scheme

The synthesis of this compound from bromobenzene is accomplished through the following four-step reaction sequence:

-

Grignard Reaction: Bromobenzene is converted to its corresponding Grignard reagent, phenylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent undergoes a nucleophilic addition to isobutyraldehyde to form the secondary alcohol, 1-phenyl-2-methylpropan-1-ol.

-

Oxidation: The secondary alcohol is oxidized to the corresponding ketone, isobutyrophenone.

-

Electrophilic Aromatic Substitution (Bromination): Isobutyrophenone is regioselectively brominated at the meta-position to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Phenylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (optional, as an activator)

Procedure:

-

All glassware must be oven-dried and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming may be required.[1]

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]

-

After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed. The resulting dark grey to brown solution of phenylmagnesium bromide is used directly in the next step.[2]

Step 2: Synthesis of 1-Phenyl-2-methylpropan-1-ol

Materials:

-

Phenylmagnesium bromide solution (from Step 1)

-

Isobutyraldehyde (2-methylpropanal)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Aqueous hydrochloric acid (1 M)

Procedure:

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

-

Prepare a solution of isobutyraldehyde in anhydrous diethyl ether in a dropping funnel.

-

Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-2-methylpropan-1-ol. The product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Step 3: Synthesis of Isobutyrophenone

Materials:

-

1-Phenyl-2-methylpropan-1-ol (from Step 2)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

Dissolve 1-phenyl-2-methylpropan-1-ol in dry dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.

-

Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain crude isobutyrophenone. The product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 4: Synthesis of this compound

Materials:

-

Isobutyrophenone (from Step 3)

-

Aluminum chloride (AlCl₃), anhydrous

-

Bromine (Br₂)

-

Carbon disulfide (CS₂) or other suitable solvent

-

Concentrated hydrochloric acid

-

Ice

-

Diethyl ether

-

Aqueous sodium bicarbonate solution

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, place anhydrous aluminum chloride and isobutyrophenone.

-

Heat the mixture on a steam bath to form a molten complex.

-

Cool the mixture and add carbon disulfide as a solvent.

-

Add bromine dropwise to the well-stirred mixture over a period of 30-40 minutes.[3]

-

After the addition is complete, heat the mixture on a steam bath until the evolution of hydrogen bromide ceases.[3]

-

Decompose the reaction complex by carefully adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.[3]

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, 5% aqueous sodium bicarbonate solution, and finally with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

The crude this compound is purified by vacuum distillation to yield a colorless oil.[3]

Data Presentation

The following table summarizes the expected outcomes for each step of the synthesis. The values are based on typical yields reported in the literature for analogous reactions and may vary depending on the experimental conditions and scale.

| Step | Product | Starting Material | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (by GC/NMR) | Physical State |

| 1 | Phenylmagnesium Bromide | Bromobenzene | 181.31 | >90% (in situ) | N/A | Solution |

| 2 | 1-Phenyl-2-methylpropan-1-ol | Isobutyraldehyde | 150.22 | 80-90% | >95% | Liquid |